5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor to form the benzofuran ring.
Amination: Introduction of the amino group at the 5-position of the benzofuran ring.
Butylation: Addition of a butyl group at the 2-position.
Attachment of the Dibutylamino Propoxy Phenyl Group: This step involves the reaction of the benzofuran derivative with a dibutylamino propoxy phenyl compound under suitable conditions.
Oxalate Formation: The final step involves the reaction of the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological systems, including its potential as a biochemical probe.
Industrial Applications: It is utilized in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dronedarone: A related compound used as an antiarrhythmic agent.
Amiodarone: Another antiarrhythmic agent with a similar benzofuran structure.
Benzofuran Derivatives: Various other benzofuran derivatives with different substituents and functional groups.
Uniqueness
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-O-(5-amino-2-butyl-1-benzofuran-3-yl) 1-O-[4-[3-(dibutylamino)propoxy]phenyl] oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHTVWRTNCBWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743423 | |
Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851014-95-4 | |
Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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